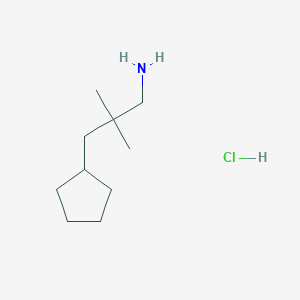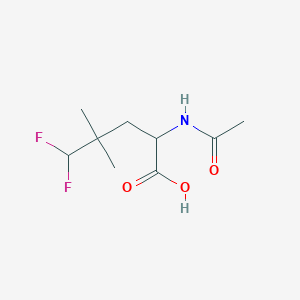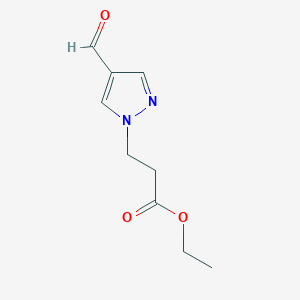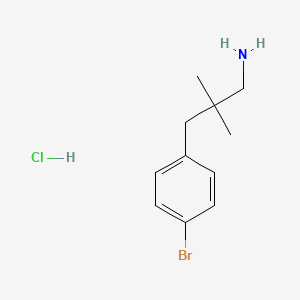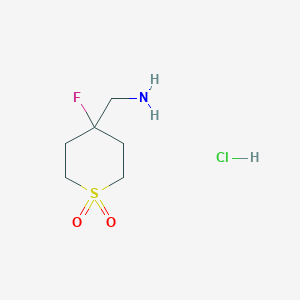
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride
Descripción general
Descripción
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride, also known as 4-AMF-1,1-D, is a novel fluorinated aminomethyl thioether derivative. It has recently been developed as a potential therapeutic agent for a variety of diseases, including cancer and inflammation. 4-AMF-1,1-D has been shown to have a number of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. In addition, 4-AMF-1,1-D has been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been studied for its potential use in the treatment of a variety of diseases, including cancer and inflammation. In particular, this compound has been studied for its potential anti-tumor and anti-angiogenic activities. In addition, this compound has also been studied for its potential anti-bacterial, anti-fungal, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride is not yet fully understood. However, it is believed to involve the inhibition of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, this compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, this compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. Furthermore, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride in laboratory experiments has several advantages. Firstly, it is relatively easy to synthesize and can be synthesized in a short amount of time. Secondly, this compound has a number of potential applications and has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not yet fully understood how this compound works and further research is needed to elucidate its mechanism of action. In addition, the effects of this compound on humans have not yet been studied and further research is needed to determine its safety and efficacy.
Direcciones Futuras
The potential applications of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride are numerous and further research is needed to explore its full potential. Future research should focus on elucidating the mechanism of action of this compound and determining its safety and efficacy in humans. In addition, further research should focus on exploring the potential anti-tumor, anti-angiogenic, anti-bacterial, anti-fungal, and anti-viral properties of this compound. Finally, the potential of this compound as an adjuvant therapy for other diseases, such as autoimmune and cardiovascular diseases, should be explored.
Propiedades
IUPAC Name |
(4-fluoro-1,1-dioxothian-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-6(5-8)1-3-11(9,10)4-2-6;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFSSWRCUYZRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1485205.png)
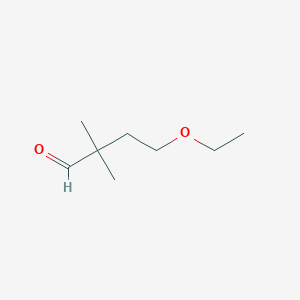
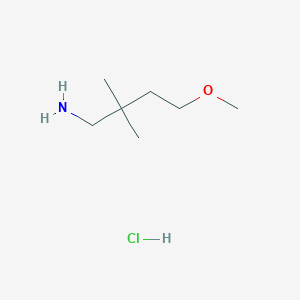
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485209.png)
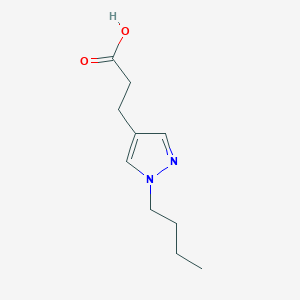
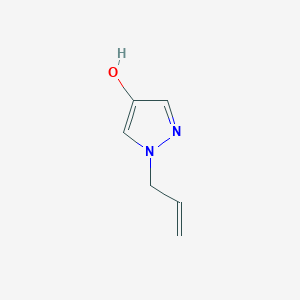
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485213.png)
amine hydrochloride](/img/structure/B1485215.png)
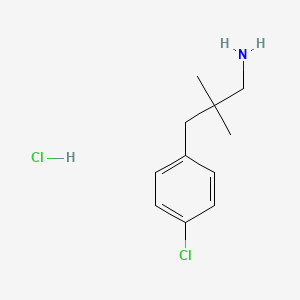
amine hydrochloride](/img/structure/B1485217.png)
